2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate
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Overview
Description
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, an amino vinyl linkage, and an indolium core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with a suitable indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles under basic or acidic conditions are employed.
Major Products Formed
The major products formed from these reactions include various substituted indolium derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(4-Methoxyphenyl)-1-(((2-(4-Morpholinyl)et)amino)carbonyl)vinyl)benzamide
Uniqueness
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolium core and thiocyanate group make it particularly versatile in various chemical transformations and applications .
Properties
CAS No. |
84196-24-7 |
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Molecular Formula |
C20H23N2O.CNS C21H23N3OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;thiocyanate |
InChI |
InChI=1S/C20H22N2O.CHNS/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;2-1-3/h5-14H,1-4H3;3H |
InChI Key |
ZBDRPYAJKGDWMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.C(#N)[S-] |
Origin of Product |
United States |
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